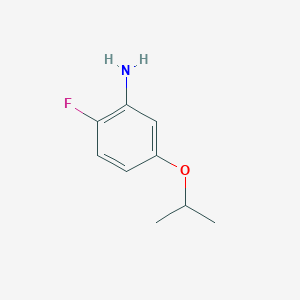

2-Fluoro-5-isopropoxyaniline

Description

Significance of Fluoroanilines in Synthetic Chemistry

Fluoroanilines are a class of organic compounds that have garnered considerable attention in synthetic chemistry, primarily due to the unique properties imparted by the fluorine atom. The introduction of fluorine into an aniline (B41778) ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. nih.govnih.gov In medicinal chemistry, for instance, the strategic placement of a fluorine atom can block sites of metabolic oxidation, thereby prolonging the in vivo lifetime of a drug candidate. researchgate.net Furthermore, the high electronegativity of fluorine can influence the pKa of the aniline's amino group, modulating its interaction with biological targets. nih.gov This ability to fine-tune molecular properties makes fluoroanilines highly sought-after intermediates in the synthesis of pharmaceuticals and agrochemicals.

Rationale for Academic Inquiry on 2-Fluoro-5-isopropoxyaniline

The academic and industrial interest in this compound stems from the specific combination of its functional groups. The presence of the fluorine atom at the 2-position and the isopropoxy group at the 5-position of the aniline ring creates a unique electronic and steric environment. This substitution pattern is often explored in the design of kinase inhibitors, a major class of therapeutic agents, where precise interactions with the enzyme's active site are crucial for potency and selectivity. The isopropoxy group, a moderately bulky and lipophilic moiety, can occupy hydrophobic pockets in target proteins, while the fluoro group can form key hydrogen bonds or other non-covalent interactions.

Scope and Objectives of Current Research Trajectories

Current research involving this compound and its derivatives is largely focused on its application as an intermediate in the synthesis of biologically active molecules. The primary objective is to leverage its distinct substitution pattern to create novel compounds with improved pharmacological profiles. While specific research programs dedicated solely to this compound are not extensively documented in publicly available literature, its appearance in patents for a variety of therapeutic areas suggests its role as a key building block. The overarching goal is to synthesize new chemical entities that can address unmet medical needs, with a particular focus on oncology and inflammatory diseases where kinase pathways are often dysregulated.

Detailed Research Findings

A plausible synthetic route to this compound can be inferred from the synthesis of its chlorinated analog, 4-chloro-2-fluoro-5-isopropoxyaniline, as detailed in patent documents. The synthesis would likely begin with the nitration of a corresponding fluoroisopropoxybenzene, followed by the reduction of the nitro group to the aniline.

For instance, the synthesis of the related 4-chloro-2-fluoro-5-isopropoxynitrobenzene has been reported, which serves as a precursor to the corresponding aniline. google.com The reduction of this nitro compound to the aniline is a standard transformation in organic synthesis.

Below are data tables for this compound and a closely related compound, providing key identifiers and physicochemical properties.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 99717-08-5 |

| Molecular Formula | C₉H₁₂FNO |

| Molecular Weight | 169.20 g/mol |

| IUPAC Name | This compound |

Table 2: NMR Data for a Related Compound: 4-chloro-2-fluoro-5-isopropoxynitrobenzene

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | 1.42 | d | 7 |

| ¹H | 4.3-4.8 | m | - |

| ¹H | 7.28 | d | 10 |

| ¹H | 7.48 | d | 6 |

Data extracted from patent literature for a related nitro precursor, providing an indication of the expected spectral regions for the isopropoxy and aromatic protons. google.com

Structure

3D Structure

Properties

Molecular Formula |

C9H12FNO |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

2-fluoro-5-propan-2-yloxyaniline |

InChI |

InChI=1S/C9H12FNO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,11H2,1-2H3 |

InChI Key |

CXEPWOIYYRDYGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoro 5 Isopropoxyaniline and Its Analogs

Strategies for Aromatic Core Functionalization

The construction of the 2-fluoro-5-isopropoxyaniline scaffold relies on the targeted introduction of its key functional groups onto an aromatic precursor. This involves strategic fluorination and etherification reactions.

Introduction of Fluorine Substituents in Aniline (B41778) Systems

The introduction of fluorine into aromatic systems is a significant area of research due to the unique properties that fluorine imparts on molecules, including altered metabolic stability and binding affinity in pharmaceutical compounds. u-tokyo.ac.jp The formation of a carbon-fluorine bond can be challenging due to fluorine's high electronegativity and the high hydration energy of the fluoride (B91410) anion.

Modern fluorination methods often employ organo- and transition-metal catalysis to overcome these challenges. nih.gov While nucleophilic aromatic substitution (SNAr) with fluoride salts can be effective, it typically requires the aromatic ring to be activated by electron-withdrawing groups. For electron-rich systems like anilines, alternative strategies are often necessary. Electrophilic fluorinating reagents, such as N-fluorobis(phenyl)sulfonimide (NFSI), provide a source of "F+" and can be used to fluorinate a range of substrates.

The synthesis of fluorinated anilines can also be achieved through multi-step sequences. For instance, a common strategy involves the nitration of a fluorinated aromatic precursor, followed by the reduction of the nitro group to an amine. This approach is advantageous as the nitro group is a meta-director, allowing for controlled substitution patterns. libretexts.org

Incorporation of Isopropoxy Groups via Etherification

The formation of the isopropoxy group on the aniline ring is typically achieved through an etherification reaction, most commonly a Williamson ether synthesis or a transition-metal-catalyzed coupling reaction. The Williamson ether synthesis involves the reaction of a phenoxide with an isopropyl halide.

Aryl ethers can also be synthesized via the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol. wikipedia.orgacs.org Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of milder, catalytic versions using soluble copper catalysts with various ligands. acs.orgnih.gov These improved methods tolerate a wider range of functional groups and can be performed under more moderate conditions. acs.org

Conventional and Innovative Synthetic Routes

The synthesis of this compound can be approached through several established and emerging synthetic pathways. These routes often involve a combination of the functionalization strategies discussed above.

Multi-step Reaction Sequences for Aniline Derivatives (e.g., Nitration-Reduction Pathways)

A common and reliable method for synthesizing substituted anilines is through a nitration-reduction pathway. libretexts.orgnih.gov This multi-step process typically begins with the nitration of a suitable aromatic precursor. For the synthesis of this compound, a plausible starting material would be 1-fluoro-4-isopropoxybenzene. Nitration of this compound would be directed by the activating isopropoxy group to the positions ortho and para to it. The subsequent reduction of the nitro group to an amine is a standard transformation that can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Pd/C) or metal-acid combinations (e.g., Sn/HCl).

A key consideration in this pathway is the regioselectivity of the nitration step. The directing effects of the existing substituents on the aromatic ring will determine the position of the incoming nitro group. For example, starting from o-fluorobenzaldehyde, a bromination reaction can yield 2-fluoro-5-bromobenzaldehyde, which can then be further functionalized. google.com

Amination Reactions of Halogenated Aromatic Precursors

The direct amination of aryl halides is another powerful strategy for the synthesis of aniline derivatives. researchgate.net This approach involves the coupling of an aryl halide with an amine source. While traditional nucleophilic aromatic substitution reactions are often limited to activated aryl halides, significant progress has been made in transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination. wikipedia.org

These reactions, typically catalyzed by palladium or copper complexes, allow for the coupling of a wide range of aryl halides with various amines under relatively mild conditions. organic-chemistry.org For instance, a precursor like 2-fluoro-5-isopropoxy-1-bromobenzene could potentially be aminated using ammonia (B1221849) or an ammonia equivalent in the presence of a suitable catalyst to yield the target compound. The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions. arkat-usa.org Recent developments have even explored transition-metal-free amination methods under microwave irradiation or base-promoted conditions. organic-chemistry.orgnih.gov

Ullman-type Coupling Reactions in Aryl Ether Formation

As mentioned previously, the Ullmann reaction is a valuable tool for the formation of aryl ethers. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, an Ullmann-type coupling could be employed to form the isopropoxy ether linkage. This would typically involve reacting a fluorinated aminophenol derivative with an isopropyl halide in the presence of a copper catalyst.

For example, one could envision a synthetic route starting with 2-fluoro-5-aminophenol. This intermediate could then undergo an Ullmann coupling with isopropyl bromide to introduce the isopropoxy group. The reactivity in Ullmann couplings is influenced by the electronic nature of the substrates; electron-poor aryl halides and electron-rich phenols tend to give higher yields. arkat-usa.org The development of new catalyst systems has expanded the scope of the Ullmann reaction, making it a more versatile and practical method for aryl ether synthesis. acs.org

| Reaction Type | Key Reagents | Typical Conditions | Advantages | Challenges |

| Nitration-Reduction | Nitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., H₂/Pd/C, Sn/HCl) | Nitration: 0-25 °C; Reduction: Room temp to reflux | Well-established, predictable regioselectivity based on directing groups. | Often requires multiple steps, harsh acidic conditions for nitration. |

| Buchwald-Hartwig Amination | Aryl halide, Amine, Palladium catalyst, Ligand, Base | 80-120 °C | High functional group tolerance, applicable to a wide range of substrates. | Catalyst cost and sensitivity, potential for side reactions. |

| Ullmann Ether Synthesis | Aryl halide, Alcohol, Copper catalyst, Base | 100-200 °C (traditional), lower with modern catalysts | Good for electron-deficient aryl halides, catalyst is less expensive than palladium. | Often requires high temperatures, can have limited substrate scope with traditional methods. |

Regioselective Alkylation of Fluoroanilines

Regioselective alkylation of fluoroanilines is a key transformation for introducing alkyl groups at specific positions on the aromatic ring. The electron-donating nature of the amino group and the electronic effects of the fluorine substituent significantly influence the regioselectivity of these reactions.

One notable method involves the Friedel-Crafts alkylation of 3,5-dimethoxyaniline (B133145) with various aldehydes in the presence of trifluoroacetic acid and triethylsilane as a reducing agent. This procedure yields para-alkylated 3,5-dimethoxyanilines with high regioselectivity. researchgate.net The reaction is adaptable to a range of aromatic, heteroaromatic, and aliphatic aldehydes, providing a versatile route to 4-substituted 3,5-dimethoxyanilines. researchgate.net

Another approach to achieving regioselectivity is through the use of blocking groups. For instance, a maleate-derived blocking group has been successfully employed to direct the Minisci-type decarboxylative alkylation of pyridines to the C-4 position with excellent control. chemrxiv.org This strategy avoids the common issue of overalkylation and the formation of regioisomeric mixtures. chemrxiv.org Furthermore, the nucleophilic addition of organozinc reagents to pyridinium (B92312) riboses demonstrates complete regioselectivity for the 4-position under mild conditions. nih.gov

Visible light-catalyzed fluoroalkylation of free aniline derivatives has also emerged as a powerful tool. conicet.gov.ar For example, using perfluoroalkyl iodides in the presence of a photocatalyst allows for the regioselective introduction of perfluoroalkyl groups onto the aniline ring. conicet.gov.ar The reaction of 2,5-dimethoxyaniline (B66101) and 2,3-dimethylaniline (B142581) with perfluoroalkyl iodides shows high regioselectivity, predominantly yielding a single perfluoroalkylated product. conicet.gov.ar

| Reactant | Reagents | Product | Yield (%) | Reference |

| 3,5-Dimethoxyaniline, 4-Bromobenzaldehyde | Trifluoroacetic acid, Triethylsilane | 4-(4-Bromobenzyl)-3,5-dimethoxyaniline | 85 | researchgate.net |

| Pyridine | Maleic anhydride, Piv-OH, K₂S₂O₈, R-CO₂H | 4-Alkylpyridine | Varies | chemrxiv.org |

| 2,5-Dimethoxyaniline | n-C₄F₉I, [(TMEDA)I.I₃], Visible Light | Perfluoroalkylated 2,5-dimethoxyaniline | High | conicet.gov.ar |

| 2,3-Dimethylaniline | n-C₆F₁₃I, [(TMEDA)I.I₃], Visible Light | Perfluoroalkylated 2,3-dimethylaniline | High | conicet.gov.ar |

Catalytic Approaches in Aniline Derivative Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metal catalysis and organocatalysis have been extensively applied to the synthesis of aniline derivatives.

Transition metal-catalyzed reactions are fundamental to the synthesis of aniline derivatives. acs.org Copper-mediated coupling reactions, in particular, have a long history, with the Ullmann condensation being a classic example of aryl-nitrogen bond formation. acs.org Modern advancements have led to the development of milder and more general copper-catalyzed methods for the arylation of amines. acs.org

Copper nanoparticles have also been shown to be effective catalysts in multicomponent reactions. For instance, they catalyze the Biginelli reaction at room temperature to produce dihydropyrimidinones in high yields and with rapid kinetics. nih.gov This method is notable for its operational simplicity and the ability to recycle the catalyst. nih.gov

Ligand- and additive-free copper(II) chloride has been utilized for the para-C-H alkylation of aniline derivatives via carbene insertion. researchgate.net This provides a direct method for the functionalization of electron-rich arenes. researchgate.net Furthermore, palladium catalysis is widely used, for example, in the intermolecular hydroamination of vinyl arenes with anilines to afford Markovnikov products. acs.org

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of aniline derivatives, avoiding the use of often toxic and expensive metal catalysts. Chiral phosphoric acids are particularly effective organocatalysts in this context. They have been successfully employed in the highly regio- and enantioselective Friedel-Crafts alkylation of aniline derivatives with in situ generated ortho-quinone methides. acs.org This method provides access to enantioenriched triarylmethanes in high yields and with excellent stereoselectivities. acs.org

Iminium activation is another key strategy in organocatalysis. The use of imidazolidinone catalysts promotes the enantioselective alkylation of aniline rings with α,β-unsaturated aldehydes. princeton.edu This approach allows for the construction of complex benzylic carbon stereocenters from simple starting materials. princeton.edu

Furthermore, chiral phosphoric acid-catalyzed systems have been developed for the direct asymmetric indolization of aniline derivatives. acs.orgnih.gov This [3+2] cascade annulation proceeds with high chemo-, regio-, and enantioselectivity, furnishing optically active tetrahydroindole pyrazolinones. acs.orgnih.gov

| Catalyst Type | Reaction | Catalyst | Substrates | Product | Yield (%) | ee (%) | Reference |

| Transition Metal | Ullmann Condensation | Copper | Aniline, 2-Chlorobenzoic acid | 2-Phenylaminobenzoic acid | Varies | N/A | acs.org |

| Transition Metal | Biginelli Reaction | Copper Nanoparticles | Aldehydes, Ethyl acetoacetate, Urea | Dihydropyrimidinone | >90 | N/A | nih.gov |

| Organocatalysis | Friedel-Crafts Alkylation | Chiral Phosphoric Acid | Aniline derivative, o-Hydroxybenzyl alcohol | Chiral Triphenylmethane | up to 98 | up to 98 | acs.org |

| Organocatalysis | Benzene (B151609) Alkylation | Imidazolidinone | N,N-dimethyl-3-anisidine, Crotonaldehyde | Alkylated Aniline | 70-86 | 87-89 | princeton.edu |

| Organocatalysis | Asymmetric Indolization | Chiral Phosphoric Acid | Aniline derivative, Pyrazolinone ketimine | Tetrahydroindole pyrazolinone | Excellent | Excellent | acs.orgnih.gov |

Optimization of Synthetic Reaction Conditions

The efficiency and selectivity of chemical reactions are highly dependent on the reaction conditions. The choice of solvent, temperature, and pressure can have a profound impact on the outcome of a synthesis.

The solvent plays a crucial role in chemical reactions by solvating reactants, influencing transition states, and in some cases, participating in the reaction mechanism. In the synthesis of 2-anilino nicotinic acid derivatives, it was found that the reaction could be carried out under solvent-free conditions at 120 °C, offering a green and efficient method. nih.gov For the synthesis of 1,8-dioxo-decahydroacridine derivatives, water was identified as the optimal solvent, highlighting the potential for environmentally benign aqueous synthesis. researchgate.net

In some cases, specific organic solvents are necessary. For instance, the synthesis of certain triarylmethanes required the use of toluene (B28343) to dissolve solid substrates. nih.gov The choice of solvent can also influence the reaction pathway. In the synthesis of fluorohydrins from allylsilanes, the use of polar solvents could lead to competing elimination reactions. researchgate.net

Temperature and pressure are critical parameters for controlling reaction rates and selectivity. In the hydrogenation of nitrobenzene (B124822) to aniline, increasing the temperature was found to be the primary factor influencing the formation of byproducts. nih.gov A study comparing two Pd/Al₂O₃ catalysts showed that aniline selectivity decreased with increasing reaction temperature for both, though one catalyst consistently exhibited higher selectivity. nih.govacs.org Specifically, with one catalyst, aniline selectivity dropped from 97% at 60 °C to 68% at 180 °C. nih.gov

The synthesis of 2-anilino nicotinic acid derivatives was optimized at a temperature of 120 °C under solvent-free conditions. nih.gov In the synthesis of aniline-based triarylmethanes, a reaction temperature of 80 °C was found to be optimal under solvent- and metal-free conditions. nih.gov The pressure of reactants can also be a key factor, as seen in the synthesis of N-methylated aniline derivatives in a continuous flow system where optimized temperature and pressure led to high conversion and selectivity. researchgate.net

| Catalyst | Temperature (°C) | Aniline Selectivity (%) | Reference |

| GU-1 (5 wt% Pd/Al₂O₃) | 60 | 88 | nih.gov |

| GU-1 (5 wt% Pd/Al₂O₃) | 180 | 35 | nih.gov |

| GU-2 (0.3 wt% Pd/Al₂O₃) | 60 | 97 | nih.govacs.org |

| GU-2 (0.3 wt% Pd/Al₂O₃) | 180 | 68 | nih.govacs.org |

Challenges in Regio- and Chemoselectivity Control in Aromatic Functionalization

The functionalization of polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with tailored properties. However, achieving precise control over the position of new substituents (regioselectivity) and the selective reaction of one functional group in the presence of others (chemoselectivity) remains a significant challenge. This is particularly true for molecules such as this compound, where the interplay of multiple substituents with differing electronic and steric properties creates a complex reactivity landscape.

The primary challenge in the functionalization of this compound arises from the competing directing effects of these three substituents. The vacant positions on the aromatic ring (positions 3, 4, and 6) are all activated to varying degrees, making it difficult to achieve substitution at a single desired position.

| Substituent |

Directing Effects of Individual Substituents on an Aniline Ring

To understand the regiochemical puzzle of this compound, it is instructive to consider the directing effects of each substituent in isolation. In electrophilic aromatic substitution, the positions activated by each group are as follows:

Amino group at C1: Directs to C2, C4, C6

Fluoro group at C2: Directs to C1, C3, C5

Isopropoxy group at C5: Directs to C2, C4, C6

When these are combined in the this compound scaffold, the activation of the vacant positions (3, 4, and 6) is a sum of these individual effects.

Position 3: ortho to the fluorine, meta to the amino and isopropoxy groups.

Position 4: para to the amino group, ortho to the isopropoxy group, and meta to the fluorine.

Position 6: para to the isopropoxy group, ortho to the amino group, and meta to the fluorine.

Given that ortho and para relationships to activating groups lead to greater stabilization of the reaction intermediate, positions 4 and 6 are expected to be the most reactive sites for electrophilic attack. The strong activating nature of the amino group would suggest a preference for position 4 (para) and 6 (ortho). The isopropoxy group also activates these same positions. The challenge, therefore, lies in selectively functionalizing one of these positions over the other. Steric hindrance from the adjacent isopropoxy group might slightly disfavor substitution at position 6 compared to position 4.

In the context of C-H functionalization, which often relies on transition metal catalysis, directing groups can be employed to achieve high regioselectivity. rsc.org For aniline derivatives, the amino group itself or a modified version of it can act as a directing group, typically favoring ortho-functionalization. rsc.org In the case of this compound, this would direct functionalization to the C6 position. However, the inherent electronic activation of the C4 position could still lead to mixtures of products.

The synthesis of related, highly substituted anilines highlights these challenges. For instance, the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines has been achieved through a transetherification reaction, demonstrating that subtle control of reaction conditions can favor one regioisomer over others. This work underscores that achieving selectivity in such systems is often not straightforward and requires careful optimization of reagents, solvents, and catalysts.

Chemoselectivity is another significant hurdle. The amino group is susceptible to oxidation and can also react with certain electrophiles, competing with the desired aromatic substitution. For example, in nitration reactions, the strongly acidic conditions can lead to protonation of the amino group, forming an anilinium ion. This deactivates the ring and becomes a meta-director, completely changing the expected regiochemical outcome. Protecting the amino group, for instance by acylation, can mitigate this issue, but adds extra steps to the synthetic sequence.

The synthesis of a related compound, 2,4-dichloro-5-isopropoxy aniline, from 2,4-dichlorophenol (B122985) involves a multi-step sequence including nitration, hydrolysis, and etherification before the final reduction of the nitro group to an aniline. google.com This multi-step approach is often necessary to circumvent the challenges of direct functionalization of the aniline ring and to control the final substitution pattern.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Fluoro 5 Isopropoxyaniline

Nucleophilic and Electrophilic Aromatic Substitution Reactions of Fluoroanilines

The benzene (B151609) ring of 2-Fluoro-5-isopropoxyaniline is susceptible to both nucleophilic and electrophilic aromatic substitution, with the outcome of these reactions being heavily influenced by the electronic and steric effects of the existing substituents.

Directing Effects of Fluorine and Isopropoxy Substituents on Aromatic Reactivity

The regiochemical outcome of electrophilic aromatic substitution (SEAr) on the this compound ring is determined by the cumulative directing effects of the amino, fluoro, and isopropoxy groups. These effects are a combination of inductive and resonance contributions.

Amino Group (-NH₂): The primary amine is a powerful activating group and a strong ortho, para-director. Its lone pair of electrons can be delocalized into the benzene ring through resonance, significantly increasing the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.

Isopropoxy Group (-OCH(CH₃)₂): The isopropoxy group is also an activating group and an ortho, para-director. Similar to the amino group, the oxygen atom's lone pairs participate in resonance with the aromatic ring, enhancing its nucleophilicity, particularly at the ortho and para positions.

In this compound, the powerful activating and ortho, para-directing effects of the amino and isopropoxy groups dominate the weaker deactivating inductive effect of the fluorine atom. The positions on the ring are activated to varying degrees, which dictates the site of electrophilic attack.

Interactive Data Table: Directing Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -NH₂ | Weakly -I | Strongly +R | Strongly Activating | ortho, para |

| -OCH(CH₃)₂ | Weakly -I | Strongly +R | Strongly Activating | ortho, para |

| -F | Strongly -I | Weakly +R | Weakly Deactivating | ortho, para |

Regioselectivity in Electrophilic Functionalization (e.g., Halogenation)

In electrophilic functionalization reactions such as halogenation, the incoming electrophile will preferentially substitute at the ring position that is most activated and sterically accessible. For this compound, the potential sites for substitution are C4 and C6.

The directing influences of the substituents are cooperative in guiding the electrophile. The amino group at C1 strongly directs to C2 (ortho), C4 (para), and C6 (ortho). The fluorine at C2 directs to C1 (ortho), C3 (para), and C5 (ortho). The isopropoxy group at C5 directs to C2 (ortho), C4 (para), and C6 (ortho). The positions C2 and C5 are already substituted. The most likely positions for electrophilic attack are therefore C4 and C6, as they are activated by both the amino and isopropoxy groups. Steric hindrance from the bulky isopropoxy group may influence the ratio of substitution at C4 versus C6.

Due to the strong activation of the ring, polyhalogenation can occur if the reaction conditions are not carefully controlled.

Transformations of the Primary Amine Moiety

The primary amine group in this compound is a versatile functional handle that can undergo a variety of transformations, including derivatization and condensation reactions.

Derivatization Reactions (e.g., Acylation, Alkylation)

The nucleophilic nature of the primary amine allows for straightforward derivatization through acylation and alkylation.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding amides. For instance, treatment with acetyl chloride would produce N-(2-fluoro-5-isopropoxyphenyl)acetamide. This transformation is often used to protect the amine group or to modulate the electronic properties of the aromatic ring.

Alkylation: The amine can be alkylated using alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common issue that requires careful control of stoichiometry and reaction conditions.

Interactive Data Table: Representative Amine Derivatization Reactions

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Acylation | Acetyl chloride | Amide | Base (e.g., pyridine, triethylamine) |

| Alkylation | Methyl iodide | Secondary/Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., acetone) |

Condensation Reactions Leading to Imines and Heterocycles

The primary amine of this compound readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comnih.gov This reaction typically proceeds under mild, often acid-catalyzed, conditions and involves the elimination of a water molecule. masterorganicchemistry.com

These imine intermediates can be valuable precursors for the synthesis of various heterocyclic systems. For example, intramolecular cyclization reactions or subsequent reactions with other reagents can lead to the formation of quinazolines, benzodiazepines, and other nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. mdpi.commdpi.comgoogle.com

Reactivity and Modifications of the Isopropoxy Group

The isopropoxy group is generally stable under many reaction conditions. However, it can be modified or cleaved under specific, typically harsh, conditions.

The most common reaction involving aryl ethers is cleavage of the ether bond. This is typically achieved by treatment with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), at elevated temperatures. nih.govsigmaaldrich.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether like this compound, the cleavage will yield a phenol (B47542) and an alkyl halide. google.com Specifically, the reaction would produce 2-fluoro-5-hydroxyaniline and 2-iodopropane (B156323) or 2-bromopropane. The C(sp²)-O bond of the aryl group is much stronger and less susceptible to cleavage than the C(sp³)-O bond of the alkyl group.

Alternatively, enzymatic methods, such as those employing cytochrome P450 enzymes, can effect O-dealkylation under biological conditions. This process involves hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal that decomposes to the corresponding phenol and acetone.

Ether Cleavage and Exchange Reactions

The isopropoxy group in this compound is an ether linkage. Ether linkages are generally stable but can be cleaved under specific and often harsh reaction conditions, typically involving strong acids. The cleavage of the C-O bond in the isopropoxy group would likely proceed via mechanisms influenced by the electronic environment of the aromatic ring.

The presence of the electron-donating amino group and the electron-withdrawing fluorine atom on the aniline (B41778) ring would modulate the reactivity of the ether. However, without specific published studies on this compound, a detailed discussion of its ether cleavage and exchange reactions with specific reagents and conditions is not possible.

A comprehensive search of scientific literature and chemical databases did not yield any specific examples or data tables detailing the outcomes of ether cleavage or exchange reactions for this compound.

Investigation of Reaction Mechanisms through Kinetic and Thermodynamic Studies

Kinetic studies would involve measuring reaction rates under different conditions (e.g., varying temperatures, concentrations of reactants, and catalysts) to determine rate laws, activation energies, and other kinetic parameters. Thermodynamic studies would focus on the enthalpy, entropy, and Gibbs free energy changes associated with its reactions, providing information on the position of equilibrium and the spontaneity of the process.

Despite a thorough search, no specific kinetic or thermodynamic data for reactions involving this compound has been found in publicly accessible scientific literature. Therefore, the presentation of detailed research findings and data tables for this section is not feasible.

Applications of 2 Fluoro 5 Isopropoxyaniline As a Synthon in Advanced Organic Synthesis

Building Block for Heterocyclic Scaffolds and Complex Organic Compounds

The structure of 2-Fluoro-5-isopropoxyaniline makes it an ideal starting material for the synthesis of diverse heterocyclic compounds, which form the core of many pharmaceutical agents. The aniline (B41778) nitrogen can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions.

Research in medicinal chemistry has demonstrated the use of this aniline derivative in constructing complex molecular frameworks. For instance, it serves as a key intermediate in the synthesis of potent kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and are crucial in cancer therapy. ed.ac.uknih.govnih.gov The synthesis of these inhibitors often involves building complex heterocyclic systems, such as quinazolines, pyrido[2,3-d]pyrimidines, and 1-oxoisoindolines, where the aniline derivative is a foundational piece. ed.ac.ukgoogle.co.in Patents reveal its use in creating N-([2-isopropoxy-5-fluoro]-phenoxy)-ethyl]-amine derivatives, which are ligands for dopamine (B1211576) and serotonin (B10506) receptors and have potential applications as antipsychotic agents. google.com The general strategy involves reacting the aniline with a suitable partner to form a key bond, followed by one or more cyclization steps to erect the heterocyclic core.

| Heterocyclic Scaffold | Therapeutic Target/Application | Reference |

| Pyrido[2,3-d]pyrimidine | Kinase Inhibitors | ed.ac.uk |

| 1-Oxoisoindoline | Immunomodulatory Drugs | google.co.in |

| Phenoxyethylamine Derivatives | Dopamine/Serotonin Receptor Ligands | google.com |

This table showcases examples of complex heterocyclic systems synthesized using this compound as a key building block.

Precursor for Fluorinated Organic Molecules with Specific Structural Features

The presence of both a fluorine atom and an isopropoxy group on the aniline ring is a deliberate design feature. This specific substitution pattern is carried through the synthetic sequence to impart desired characteristics to the final molecule. The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can increase binding affinity through favorable electrostatic interactions with biological targets. unipa.itmdpi.com

This compound is explicitly used as a precursor for pharmaceuticals where these features are critical. For example, its incorporation into kinase inhibitors is not accidental; the fluorine and isopropoxy groups are strategically placed on what will become a key part of the inhibitor that interacts with the target protein. mdpi.com The synthesis of these molecules leverages the aniline functionality for initial reactions, while the fluoro and isopropoxy groups remain as permanent, property-modulating fixtures on the final product. The synthesis of 2'-deoxy-5-fluoro-3'-thiacytidine (FTC), an antiviral compound, highlights a methodology where fluorinated pyrimidine (B1678525) bases are coupled with other fragments, underscoring the importance of fluorinated precursors in creating bioactive molecules. google.com While this example does not directly use this compound, it illustrates the principle of using fluorinated building blocks to achieve specific therapeutic goals.

Integration into the Design and Synthesis of Catalytic Systems (e.g., Chiral Auxiliaries, Ligands for Asymmetric Catalysis)

While direct, published examples of this compound being used to form a specific chiral auxiliary or ligand are not prominent, the broader class of fluorinated anilines is recognized for its potential in catalysis. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. The structural rigidity and defined stereoelectronic properties of molecules derived from fluorinated anilines could be advantageous in this context.

In asymmetric catalysis, ligands coordinate to a metal center to create a chiral environment that influences the stereochemical outcome of a reaction. The electronic properties of the ligand are critical, and the electron-withdrawing nature of fluorine can be used to tune the reactivity of the metal catalyst. It is conceivable that this compound could be converted into chiral phosphine (B1218219) or amine ligands, where the fluorine atom would modulate the electronic properties of the catalytic center. Although specific research on this compound's application in catalysis is limited, the principles of ligand design suggest its potential utility in this field.

Utilization in the Construction of Diverse Chemical Libraries for Research Purposes

Chemical libraries are large collections of distinct compounds used in high-throughput screening to identify new drug leads. The construction of these libraries relies on the availability of versatile building blocks that can be readily modified to generate a wide array of derivatives.

This compound is an excellent candidate for this purpose. Its status as a key intermediate in the synthesis of various bioactive compounds, particularly kinase inhibitors, implies its use in creating focused libraries of molecules for drug discovery. nih.govbldpharm.com Medicinal chemists can react the aniline with a diverse set of carboxylic acids, aldehydes, or coupling partners to rapidly generate a library of amides, imines, or more complex structures. Each compound in the library retains the core 2-fluoro-5-isopropoxy-phenyl moiety while varying the other substituents. This approach allows for the systematic exploration of the structure-activity relationship (SAR) around this specific scaffold. The goal is to identify which combinations of building blocks result in the most potent and selective biological activity. The commercial availability of this compound and its hydrochloride salt facilitates its use in such library synthesis efforts for research and development. bldpharm.comchiralen.com

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Fluoro 5 Isopropoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of fluorinated organic molecules like 2-Fluoro-5-isopropoxyaniline. By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In this compound, one would expect to see distinct signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The splitting patterns of these signals (spin-spin coupling) would further confirm the connectivity.

¹³C NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms in the molecule. The presence of the fluorine atom introduces C-F coupling, which can be observed in the ¹³C spectrum and aids in the assignment of carbon signals. The spectrum would show distinct peaks for the aromatic carbons, the methine carbon, and the methyl carbons of the isopropoxy group.

¹⁹F NMR (Fluorine-19 NMR) is a highly sensitive technique that provides direct information about the fluorine atom's chemical environment. nih.gov The chemical shift of the ¹⁹F signal is characteristic of the fluorine's position on the aromatic ring. Furthermore, ¹⁹F NMR can reveal couplings to nearby protons (H-F coupling) and carbons (C-F coupling), providing valuable structural information. nih.goved.ac.uk The use of complementary 2D NMR experiments, which correlate different nuclei (e.g., ¹H-¹³C HSQC, ¹H-¹³C HMBC), can further solidify the structural assignment by showing direct and long-range correlations between protons and carbons. semanticscholar.org

A key advantage of modern NMR is the ability to acquire multiple spectra in a short amount of time. azom.com For instance, ¹H, ¹⁹F, and ¹³C spectra can be obtained rapidly, providing a comprehensive structural snapshot of the molecule. azom.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 6.6-7.0 | m | Aromatic-H | |

| ¹H | 4.4-4.6 | septet | J = 6.0 | -OCH(CH₃)₂ |

| ¹H | 1.2-1.4 | d | J = 6.0 | -OCH(CH₃)₂ |

| ¹H | 3.5-4.0 | s | -NH₂ | |

| ¹³C | 155-160 | d | ¹JCF | C-F |

| ¹³C | 140-145 | s | C-NH₂ | |

| ¹³C | 110-120 | m | Aromatic C-H | |

| ¹³C | 70-75 | s | -OCH(CH₃)₂ | |

| ¹³C | 20-25 | s | -OCH(CH₃)₂ | |

| ¹⁹F | -110 to -130 | m | Ar-F |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., LC-MS, UHPLC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. bldpharm.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are commonly employed for the analysis of this compound.

In a typical MS experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight of the compound. For this compound (C₉H₁₂FNO), the expected monoisotopic mass is approximately 169.09 g/mol .

Fragmentation analysis, particularly with tandem MS (MS/MS), provides valuable structural information. nih.gov By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to deduce the structure of the original molecule. For this compound, characteristic fragmentation patterns would likely involve the loss of the isopropoxy group or cleavage of the aromatic ring.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 170.0978 | Protonated molecular ion |

| [M]⁺ | 169.0900 | Molecular ion |

| [M-C₃H₇O]⁺ | 110.0350 | Loss of the isopropoxy group |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Impurity Profiling, and Isomer Separation (e.g., HPLC-PDA, UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are essential techniques for assessing the purity of this compound, identifying and quantifying impurities, and separating it from its isomers. bldpharm.com

In HPLC, the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A detector, such as a Photodiode Array (PDA) detector, is used to detect the separated components as they elute from the column. The retention time, the time it takes for a compound to elute, is a characteristic property under specific chromatographic conditions.

The purity of a this compound sample can be determined by the relative area of its peak in the chromatogram. Impurities will appear as separate peaks, and their profiles can be established. HPLC is also crucial for separating positional isomers, which can be challenging to distinguish by other methods.

Table 3: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

The analysis of a single crystal of a derivative provides an unambiguous structural determination, which can be invaluable for confirming the regiochemistry of substitution on the aromatic ring and the conformation of the isopropoxy group. The resulting crystal structure can also reveal intermolecular interactions, such as hydrogen bonding, which influence the packing of molecules in the crystal lattice. researchgate.net

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. sigmaaldrich.com It provides the percentage by weight of each element present in the sample. This data is then compared to the theoretical percentages calculated from the compound's molecular formula. For this compound (C₉H₁₂FNO), elemental analysis would be used to confirm the expected ratios of carbon, hydrogen, nitrogen, and fluorine, thus verifying its stoichiometry.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.01 | 63.89% |

| Hydrogen | H | 1.01 | 7.15% |

| Fluorine | F | 19.00 | 11.23% |

| Nitrogen | N | 14.01 | 8.28% |

| Oxygen | O | 16.00 | 9.46% |

Thermal Analysis Techniques for Polymorphic Forms and Solvent Content Assessment (e.g., DSC, TGA)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of a substance as a function of temperature. libretexts.org These methods are valuable for assessing the presence of polymorphic forms, determining melting points, and quantifying the amount of residual solvent or water in a sample of this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect phase transitions such as melting, crystallization, and glass transitions. A sharp endothermic peak in a DSC thermogram indicates the melting point of a crystalline compound. The presence of multiple melting peaks may suggest the existence of different polymorphic forms.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. semanticscholar.org TGA is useful for determining the thermal stability of a compound and for quantifying the amount of volatile components, such as residual solvents or water. A weight loss at temperatures below the decomposition point would indicate the presence of such volatiles.

Computational and Theoretical Chemistry Studies on 2 Fluoro 5 Isopropoxyaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the electronic structure and reactivity of 2-Fluoro-5-isopropoxyaniline. DFT methods balance computational cost and accuracy, making them a popular choice for studying medium-sized organic molecules. acs.org These calculations can determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties that govern chemical behavior. researchgate.net

For this compound, DFT calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, key electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. acs.orgnih.gov

Furthermore, DFT can generate maps of the molecular electrostatic potential (MEP). The MEP surface illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would show negative potential concentrated around the electron-rich amino group and oxygen atom, while the hydrogen atoms of the amino group would exhibit positive potential. This information is invaluable for predicting how the molecule will interact with other reagents and for understanding regioselectivity in its reactions.

A theoretical study on related substituted anilines using DFT has shown that calculated properties can correlate well with experimental observations, such as pKa values. Similar calculations for this compound would provide quantitative data on its electronic characteristics.

Table 1: Representative Data from Quantum Chemical Calculations on Substituted Anilines (Note: This table is illustrative of typical data obtained from DFT calculations and is based on studies of similar molecules. Specific values for this compound would require dedicated computational analysis.)

| Calculated Property | Typical Significance | Reference |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability (nucleophilicity). | acs.org |

| LUMO Energy | Indicates electron-accepting ability (electrophilicity). | acs.org |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. | nih.gov |

| Dipole Moment | Measures the overall polarity of the molecule. | N/A |

| Mulliken/Natural Atomic Charges | Provides insight into the electron distribution on individual atoms. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. youtube.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or a lipid bilayer. worldscientific.comnih.gov

For this compound, MD simulations could be used to explore its conformational landscape. The isopropoxy group, in particular, has rotational freedom, and MD can reveal the preferred orientations (rotamers) of this group relative to the aromatic ring and how it might influence the planarity of the amino group. These simulations can help identify the most stable conformations and the energy barriers between them. researchgate.net

MD is also exceptionally useful for studying intermolecular interactions. By simulating this compound in a solvent like water or an organic solvent, one can observe the formation and dynamics of hydrogen bonds between the amino group and solvent molecules. nih.gov This provides a molecular-level understanding of solvation, which is critical for predicting solubility and reactivity in solution. Simulations can also be used to model the interaction of the molecule with other species, such as biological macromolecules or surfaces, to predict binding affinities and modes of interaction. worldscientific.com For instance, a study on aniline (B41778) adsorption on a coronene (B32277) surface utilized MD to identify possible adsorption sites. nih.gov

Mechanistic Investigations of Reaction Pathways Using Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, providing a detailed, step-by-step picture of how reactants are converted into products. researchgate.net

For reactions involving this compound, such as electrophilic aromatic substitution, nucleophilic substitution, or oxidation, DFT calculations can be employed to investigate different plausible pathways. For example, in an electrophilic nitration reaction, calculations could determine the relative activation energies for attack at the different positions on the aromatic ring, thereby predicting the regioselectivity of the reaction. These predictions can then be compared with experimental outcomes.

A combined experimental and computational study on the reaction of fluoroarenes with organometallic reagents used DFT to determine that the mechanism proceeded via a concerted SNAr-like pathway, where the transition state involved significant charge localization on the fluoroarene. Similar approaches could be applied to reactions of this compound to understand how the substituents collectively influence the transition state energies and, consequently, the reaction rates and outcomes.

Computational studies on the oxidation of aniline and the halogenation of anisole (B1667542) have revealed novel mechanisms and highlighted the crucial role of catalysts or additives, insights that would be difficult to obtain from experiments alone. researchgate.net Such investigations for this compound could uncover detailed mechanistic aspects of its synthesis and derivatization.

Predictive Modeling for Reaction Optimization and Design (e.g., Machine Learning Approaches in Flow Chemistry)

In recent years, the field of chemical synthesis has begun to embrace data-driven approaches, including machine learning (ML), to accelerate reaction optimization and discovery. researchgate.net These methods leverage large datasets from past experiments to build predictive models that can guide the design of new reactions.

While specific ML models for the synthesis of this compound are not documented, the principles are broadly applicable. ML algorithms can be trained to predict reaction outcomes, such as yield or selectivity, based on a set of input parameters. These parameters can include reactants, solvents, catalysts, temperature, and reaction time.

These predictive models are particularly powerful when combined with automated systems like flow chemistry platforms. In this setup, an algorithm can suggest a set of reaction conditions, which are then performed by the automated reactor. The results are fed back into the model, which then suggests the next set of experiments in an iterative loop to rapidly find the optimal conditions. This approach has been successfully used to optimize various transformations, significantly reducing the time and resources required compared to traditional one-factor-at-a-time or design of experiments (DoE) methods.

Table 2: Parameters Potentially Optimized by Machine Learning in Chemical Synthesis

| Parameter | Description | Reference |

|---|---|---|

| Temperature | Reaction temperature affects rate and selectivity. | N/A |

| Residence Time | In flow chemistry, this determines how long reactants are in the reaction zone. | N/A |

| Stoichiometry | The molar ratio of reactants and reagents. | N/A |

| Catalyst Loading | The amount of catalyst used, impacting efficiency and cost. | acs.org |

| Solvent Composition | The choice of solvent can dramatically influence reaction outcomes. | N/A |

| Product Yield | The amount of desired product formed. | researchgate.net |

Analysis of Substituent Effects on Aromatic Systems and Reactivity

The reactivity of this compound is governed by the interplay of the three substituents on the benzene (B151609) ring: the amino (-NH2) group, the fluorine (-F) atom, and the isopropoxy (-O-iPr) group. Their effects can be understood in terms of inductive and resonance effects. libretexts.orgyoutube.com

Amino (-NH2) Group: This is a powerful activating group. It donates electron density to the ring through resonance (a +R effect) and withdraws slightly through induction (-I effect) due to nitrogen's electronegativity. The resonance effect is dominant, making the ring significantly more electron-rich and thus highly reactive towards electrophilic substitution. It is an ortho, para-director.

Isopropoxy (-O-iPr) Group: Similar to the amino group, the oxygen atom of the isopropoxy group has lone pairs that it can donate to the ring via a strong resonance effect (+R effect). It also has a moderate electron-withdrawing inductive effect (-I effect). The +R effect dominates, making the isopropoxy group a strong activator and an ortho, para-director. The bulky isopropyl group may also introduce steric hindrance, potentially disfavoring substitution at the adjacent ortho position.

In this compound, these effects combine. The powerful activating and ortho, para-directing influences of the amino and isopropoxy groups will dominate the reactivity. The fluorine atom's deactivating inductive effect will temper this reactivity somewhat compared to a non-fluorinated analogue. The directing effects are synergistic: the amino group directs to positions 2 and 4 (relative to itself), and the isopropoxy group directs to positions 2 and 6 (relative to itself). The fluorine at position 2 blocks one of the most activated sites. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating amino group, with the final regiochemical outcome depending on the specific electrophile and reaction conditions. Theoretical studies on substituted anilines confirm that electron-donating groups generally increase properties like the C-N bond length, while electron-withdrawing groups have the opposite effect. researchgate.net

Theoretical Insights into Catalytic Applications and Selectivity

Theoretical methods are increasingly used to understand and predict the behavior of catalysts, providing insights that can guide the development of more efficient and selective synthetic methods. While specific catalytic applications for this compound are not widely documented, computational studies on related systems can illuminate its potential.

For instance, anilines are often used as ligands in transition-metal catalysis or as nucleophilic catalysts themselves. rsc.org DFT calculations can model the interaction of the this compound molecule with a metal center. These models can reveal the binding energy, the geometry of the resulting complex, and how the electronic properties of the aniline ligand are altered upon coordination. This information is crucial for understanding how it might perform as a ligand in reactions like cross-coupling.

Computational studies can also elucidate the mechanism of catalytic reactions. For example, DFT calculations have been used to reveal the mechanism of aniline-catalyzed halogenation reactions, showing how the catalyst acts as a shuttle for both the halogen cation and protons. researchgate.net Similar studies could explore the potential of this compound to catalyze specific transformations.

Furthermore, theoretical calculations can predict selectivity. In reactions where this compound is a substrate, such as a catalytic C-H activation/functionalization, DFT can be used to calculate the activation barriers for reaction at different C-H bonds. This would predict the most likely site of functionalization, guiding the choice of catalyst and reaction conditions to achieve the desired regioselectivity. Studies on cobalt-catalyzed reactions have used proposed mechanisms based on literature and computational precedents to explain product formation. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.